molecular formula C11H14O4 B8194679 Benzyl alpha-D-erythrofuranoside

Benzyl alpha-D-erythrofuranoside

Cat. No.: B8194679
M. Wt: 210.23 g/mol
InChI Key: MMMYMDKGBKYMJH-MXWKQRLJSA-N
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Description

Benzyl alpha-D-erythrofuranoside is a chiral compound that belongs to the class of oxolanes. This compound is characterized by its unique stereochemistry, which is crucial for its biological and chemical properties. It is often used in various scientific research applications due to its potential reactivity and functional groups.

Properties

IUPAC Name

(2S,3R,4R)-2-phenylmethoxyoxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-9-7-15-11(10(9)13)14-6-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMYMDKGBKYMJH-MXWKQRLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alpha-D-erythrofuranoside typically involves the use of starting materials such as D-glucuronolactone. The process includes several steps, such as protection of hydroxyl groups, selective oxidation, and stereoselective reduction. One common method involves the use of palladium-catalyzed hydrogenation to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl alpha-D-erythrofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, oxygen, and other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions include oxo derivatives, reduced stereoisomers, and substituted oxolanes, each with distinct chemical and physical properties .

Scientific Research Applications

Benzyl alpha-D-erythrofuranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl alpha-D-erythrofuranoside involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and stereochemistry. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl alpha-D-erythrofuranoside is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds

Q & A

Q. What are the key physicochemical properties of Benzyl alpha-D-erythrofuranoside relevant to experimental design?

  • Methodological Answer: Key properties include:
  • Molecular Formula : C₁₆H₂₂O₆ (similar to structurally related compounds) .
  • Solubility : Soluble in chloroform, dichloromethane, and DMSO, which informs solvent selection for reactions or assays .
  • Stability : Storage at recommended temperatures (e.g., -20°C in anhydrous conditions) minimizes hydrolysis of the glycosidic bond .
  • Spectral Data : Use NMR (¹H/¹³C) and mass spectrometry for structural validation; cross-reference with databases like SciFinder for consistency .

Q. Table 1: Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight310.34 g/mol (calculated)
SolubilityChloroform, DMSO, DCM
Stability ConsiderationsHygroscopic; store under argon

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:
  • Storage : Use airtight containers with desiccants, and store at -20°C to prevent moisture absorption and degradation .
  • Handling : Conduct experiments in a dry inert atmosphere (e.g., glovebox) for moisture-sensitive reactions .
  • Quality Control : Regularly validate purity via HPLC or TLC, especially after long-term storage .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:
  • Multi-Technique Validation : Combine NMR (2D-COSY, HSQC), IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and connectivity .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Literature Cross-Check : Compare findings with structurally analogous compounds (e.g., Benzyl alpha-D-mannofuranoside) to identify systematic errors .

Q. How can computational methods be integrated with experimental data to predict glycosylation patterns?

  • Methodological Answer:
  • Docking Simulations : Use software like AutoDock to model interactions between this compound and glycosyltransferases, focusing on binding affinity and stereoselectivity .
  • Machine Learning : Train models on existing glycosylation reaction datasets to predict optimal conditions (e.g., solvent, temperature) for specific glycosidic bond formation .
  • Kinetic Analysis : Pair computational predictions with experimental kinetic studies (e.g., stopped-flow spectrophotometry) to validate transition-state intermediates .

Q. What enzymatic assays are suitable for studying the interaction of this compound with glycosidases?

  • Methodological Answer:
  • Substrate-Specific Assays : Use colorimetric (e.g., p-nitrophenyl assay) or fluorogenic substrates to measure glycosidase inhibition/activation .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes .
  • Crystallography : Co-crystallize the compound with glycosidases (e.g., α-L-fucosidase) to resolve active-site interactions at the atomic level .

Q. Table 2: Example Enzymatic Assay Conditions

ParameterRecommended SettingReference
Enzyme Concentration0.1–1.0 µM
Substrate (Compound)0.5–5 mM in pH 7.4 buffer
Incubation Time30–60 min at 37°C

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer:
  • Meta-Analysis : Systematically review studies for variables like assay type (e.g., in vitro vs. cell-based), compound purity, and solvent effects .
  • Dose-Response Validation : Replicate experiments across multiple concentrations to confirm activity thresholds and rule out false positives .
  • Collaborative Verification : Share samples with independent labs to confirm reproducibility under standardized protocols .

Synthetic Methodology

Q. What catalytic systems are effective for synthesizing this compound derivatives?

  • Methodological Answer:
  • Acid Catalysts : Use Lewis acids (e.g., BF₃·OEt₂) for regioselective benzylation of erythrofuranose precursors .
  • Enzymatic Catalysis : Lipases or glycosynthases can enhance stereochemical control in protecting-group strategies .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yield via controlled dielectric heating .

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